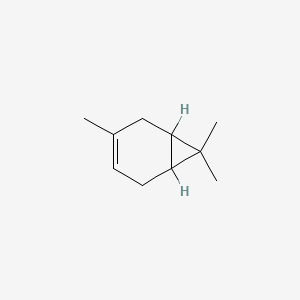

3-Carene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

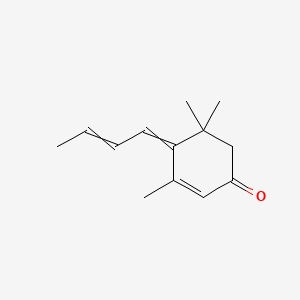

3-Carene, also known as 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene, is a bicyclic monoterpene consisting of fused cyclohexene and cyclopropane rings. It is a colorless liquid with a sweet and pungent odor, reminiscent of fir needles, musky earth, and damp woodlands . This compound is a significant constituent of turpentine, with concentrations as high as 42% depending on the source . It is chiral and occurs naturally both as the racemate and in enantio-enriched forms .

准备方法

3-Carene can be synthesized through various methods, including the catalytic epoxidation of turpentine components. One such method involves the use of aqueous hydrogen peroxide in a catalytic system with manganese sulfate, salicylic acid, sodium bicarbonate, and acetonitrile as a polar solvent . This approach allows for the chemical separation of turpentine components, yielding valuable individual derivatives of monoterpenes without the need to isolate individual monoterpene reagents . Industrial production methods often involve the extraction of this compound from plant sources such as Pinus longifolia and Pinus roxburghii .

化学反应分析

3-Carene undergoes various chemical reactions, including oxidation, pyrolysis, and ozonolysis.

Common reagents used in these reactions include peracetic acid, hydrogen peroxide, and ozone. The major products formed from these reactions include 3,4-caranediol, caronaldehyde, and various hydrocarbons.

科学研究应用

3-Carene has a wide range of scientific research applications across various fields:

作用机制

The antimicrobial mechanism of 3-Carene involves several pathways:

Membrane Damage: This compound causes damage to the cell membrane, leading to the leakage of cytoplasmic contents.

Metabolic Dysfunction: It disrupts metabolic processes by affecting enzymes such as succinate dehydrogenase, malate dehydrogenase, and pyruvate kinase.

DNA Interaction: This compound can bind to bacterial DNA, affecting its conformation and structure, ultimately interfering with cellular functions and causing cell death.

相似化合物的比较

3-Carene is often compared with other monoterpenes such as α-pinene, β-pinene, and limonene. These compounds share similar structures and properties but differ in their specific applications and reactivity:

α-Pinene: Used in the synthesis of pinocarveol and 3-pinanone.

β-Pinene: Commonly used in the production of fragrances and as a chemical intermediate.

Limonene: Known for its use in cleaning products and as a solvent in the food industry.

This compound’s unique combination of a cyclohexene and cyclopropane ring structure, along with its specific odor profile and reactivity, distinguishes it from these similar compounds.

属性

CAS 编号 |

74806-04-5 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC 名称 |

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

InChI 键 |

BQOFWKZOCNGFEC-DTWKUNHWSA-N |

SMILES |

CC1=CCC2C(C1)C2(C)C |

手性 SMILES |

CC1=CC[C@H]2[C@@H](C1)C2(C)C |

规范 SMILES |

CC1=CCC2C(C1)C2(C)C |

沸点 |

338 °F at 760 mmHg (USCG, 1999) 169.00 to 174.00 °C. @ 705.00 mm Hg 175-178 °C |

密度 |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float 0.860-0.868 0.86 |

熔点 |

< 25 °C |

物理描述 |

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |

溶解度 |

Insoluble in water; soluble in benzene, pet ether Slightly soluble (in ethanol) |

蒸汽压力 |

3.72 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

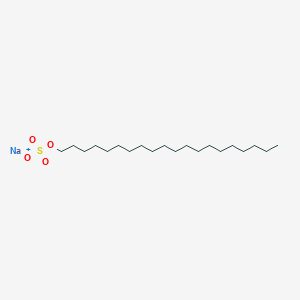

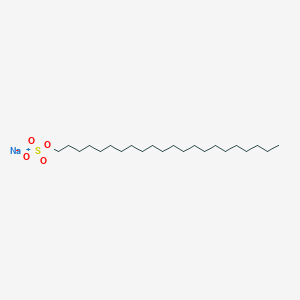

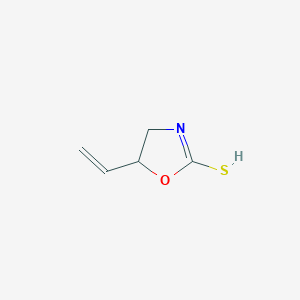

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)